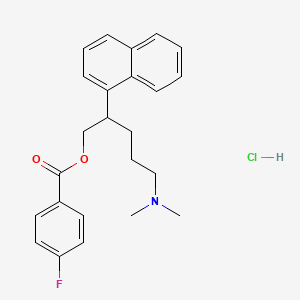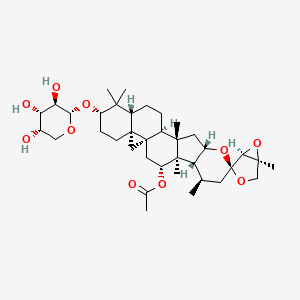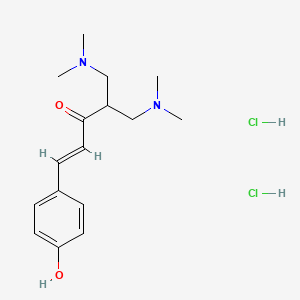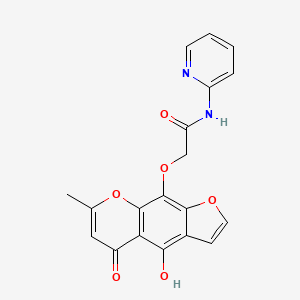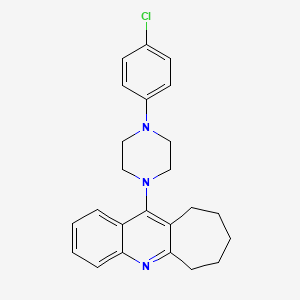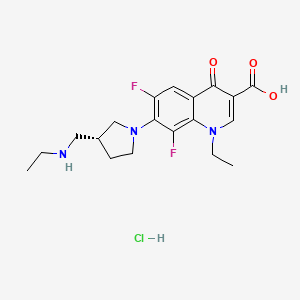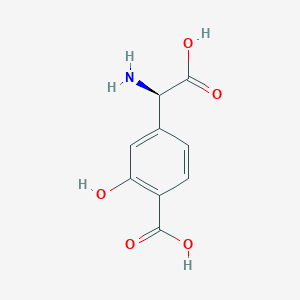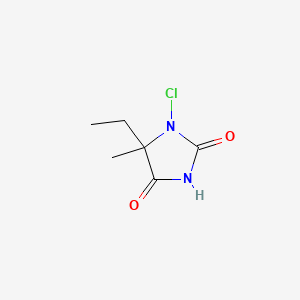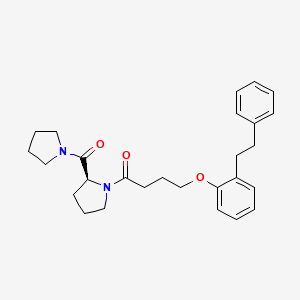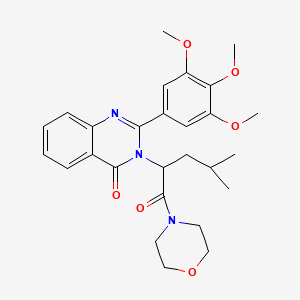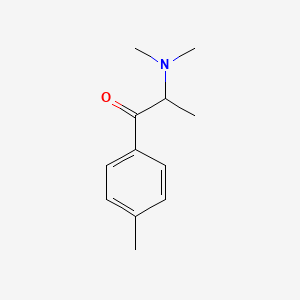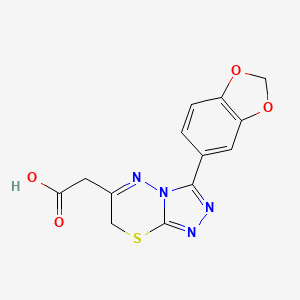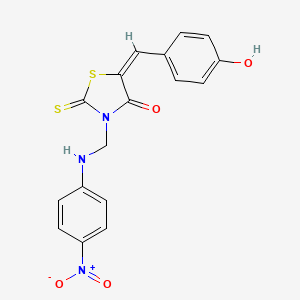
5-((4-Hydroxyphenyl)methylene)-3-(((4-nitrophenyl)amino)methyl)-2-thioxo-4-thiazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((4-Hydroxyphenyl)methylene)-3-(((4-nitrophenyl)amino)methyl)-2-thioxo-4-thiazolidinone is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydroxyphenyl group, and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Hydroxyphenyl)methylene)-3-(((4-nitrophenyl)amino)methyl)-2-thioxo-4-thiazolidinone typically involves a multi-step process. One common method includes the condensation of 4-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the reaction of the thiazolidinone with 4-nitrobenzylamine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-((4-Hydroxyphenyl)methylene)-3-(((4-nitrophenyl)amino)methyl)-2-thioxo-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinone derivatives.
科学的研究の応用
5-((4-Hydroxyphenyl)methylene)-3-(((4-nitrophenyl)amino)methyl)-2-thioxo-4-thiazolidinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 5-((4-Hydroxyphenyl)methylene)-3-(((4-nitrophenyl)amino)methyl)-2-thioxo-4-thiazolidinone involves its interaction with specific molecular targets. The hydroxyphenyl and nitrophenyl groups can interact with enzymes and receptors, leading to inhibition or modulation of their activity. The thiazolidinone ring can also participate in binding interactions, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
4-Thiazolidinone derivatives: These compounds share the thiazolidinone ring structure but differ in their substituents.
Phenylmethylene derivatives: Compounds with similar phenylmethylene groups but different core structures.
Nitrophenyl derivatives: Compounds with nitrophenyl groups but different overall structures.
Uniqueness
5-((4-Hydroxyphenyl)methylene)-3-(((4-nitrophenyl)amino)methyl)-2-thioxo-4-thiazolidinone is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
89752-48-7 |
|---|---|
分子式 |
C17H13N3O4S2 |
分子量 |
387.4 g/mol |
IUPAC名 |
(5E)-5-[(4-hydroxyphenyl)methylidene]-3-[(4-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13N3O4S2/c21-14-7-1-11(2-8-14)9-15-16(22)19(17(25)26-15)10-18-12-3-5-13(6-4-12)20(23)24/h1-9,18,21H,10H2/b15-9+ |
InChIキー |
UARWQLKYQVTUQD-OQLLNIDSSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)[N+](=O)[O-])O |
正規SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


